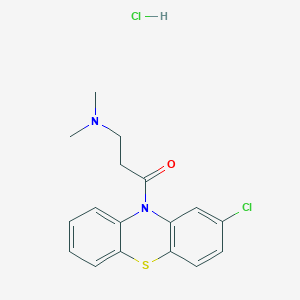
1-(2-chlorophenothiazin-10-yl)-3-(dimethylamino)propan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenothiazin-10-yl)-3-(dimethylamino)propan-1-one;hydrochloride is a synthetic compound that belongs to the class of phenothiazine derivatives. These compounds are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. The specific compound is characterized by the presence of a chlorophenothiazine moiety and a dimethylamino propanone group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenothiazin-10-yl)-3-(dimethylamino)propan-1-one;hydrochloride typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Chlorination: The phenothiazine core is then chlorinated to introduce the chlorine atom at the 2-position.
Attachment of the Propanone Group: The chlorophenothiazine is reacted with a suitable reagent to introduce the propanone group at the 10-position.
Dimethylamino Substitution: The final step involves the substitution of the propanone group with a dimethylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenothiazin-10-yl)-3-(dimethylamino)propan-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
1-(2-chlorophenothiazin-10-yl)-3-(dimethylamino)propan-1-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenothiazin-10-yl)-3-(dimethylamino)propan-1-one;hydrochloride involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the brain or other tissues.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in neurotransmitter metabolism.
Modulating Ion Channels: Affecting the function of ion channels, leading to changes in cellular excitability.
Comparison with Similar Compounds
1-(2-chlorophenothiazin-10-yl)-3-(dimethylamino)propan-1-one;hydrochloride can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: A well-known antipsychotic drug with similar structural features.
Promethazine: An antihistamine with a phenothiazine core.
Thioridazine: Another antipsychotic with structural similarities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethylamino propanone group, which may confer distinct pharmacological properties.
Properties
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-3-(dimethylamino)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS.ClH/c1-19(2)10-9-17(21)20-13-5-3-4-6-15(13)22-16-8-7-12(18)11-14(16)20;/h3-8,11H,9-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYSENVXZMRALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














